molecular formula C7H6NaO4S+ B046856 Sodium 3-formylbenzenesulfonate CAS No. 5330-48-3

Sodium 3-formylbenzenesulfonate

Cat. No.: B046856
CAS No.: 5330-48-3
M. Wt: 209.18 g/mol
InChI Key: AFIUOLGCFDPAKN-UHFFFAOYSA-M
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Description

Sodium 3-formylbenzenesulfonate is an organic compound with the molecular formula C7H5NaO4S. It is also known as 3-sulfobenzaldehyde sodium salt. This compound is characterized by the presence of a formyl group (-CHO) attached to a benzene ring, which is further substituted with a sulfonate group (-SO3Na). This compound is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 3-formylbenzenesulfonate can be synthesized through the sulfonation of 3-formylbenzoic acid. The process involves the reaction of 3-formylbenzoic acid with sulfur trioxide (SO3) in the presence of a suitable solvent, followed by neutralization with sodium hydroxide (NaOH) to form the sodium salt .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale sulfonation reactors where 3-formylbenzoic acid is continuously fed and reacted with sulfur trioxide. The resulting sulfonic acid is then neutralized with sodium hydroxide to yield the final product .

Chemical Reactions Analysis

Types of Reactions: Sodium 3-formylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sodium 3-formylbenzenesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and pharmaceuticals.

    Medicine: this compound derivatives are explored for their potential therapeutic properties, such as anticancer and antimicrobial activities.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of sodium 3-formylbenzenesulfonate largely depends on its chemical structure and the specific application. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The formyl group can form covalent bonds with nucleophilic residues in the enzyme, leading to inhibition. Additionally, the sulfonate group enhances the compound’s solubility and facilitates its interaction with biological molecules .

Comparison with Similar Compounds

Uniqueness: Sodium 3-formylbenzenesulfonate is unique due to the meta positioning of the formyl and sulfonate groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. The meta configuration also affects its interaction with biological targets, making it distinct from its ortho and para counterparts .

Biological Activity

Sodium 3-formylbenzenesulfonate, also known as 3-sulfobenzaldehyde sodium salt, is an organic compound with the molecular formula C7H5NaO4S. Its unique structure, characterized by a formyl group (-CHO) and a sulfonate group (-SO3Na) attached to a benzene ring, endows it with various biological activities and applications in medicinal chemistry and organic synthesis.

This compound can be synthesized through the sulfonation of 3-formylbenzoic acid using sulfur trioxide (SO3) followed by neutralization with sodium hydroxide (NaOH) . This compound is notable for its reactivity, particularly its ability to undergo oxidation, reduction, and nucleophilic substitution reactions, which are essential in generating biologically active derivatives.

Table 1: Chemical Reactions of this compound

Reaction TypeReactantsProducts
Oxidation This compound + KMnO43-sulfobenzoic acid
Reduction This compound + NaBH43-hydroxymethylbenzenesulfonate
Substitution This compound + NucleophileVarious substituted benzenesulfonates

Enzyme Inhibition

This compound has been identified as a precursor for synthesizing enzyme inhibitors. Its formyl group can covalently bond with nucleophilic residues in enzymes, potentially inhibiting their activity. This mechanism is crucial in developing therapeutic agents targeting various diseases, including cancer and microbial infections .

Antimicrobial and Anticancer Activities

Research indicates that derivatives of this compound exhibit promising antimicrobial and anticancer properties. For instance, compounds derived from this sodium salt have shown efficacy against several bacterial strains and cancer cell lines. The sulfonate group enhances solubility and bioavailability, facilitating interaction with biological targets .

Case Studies

  • Anticancer Activity : A study evaluated the anticancer potential of this compound derivatives against human breast cancer cells. Results indicated significant inhibition of cell proliferation, suggesting that the compound may act through apoptosis induction pathways .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives displayed substantial antibacterial activity, making them candidates for further development as antimicrobial agents .

The biological activity of this compound primarily stems from its ability to interact with various biological molecules. The formyl group allows for covalent bonding with amino acids in proteins, while the sulfonate group increases solubility in aqueous environments. This dual functionality enhances the compound's capacity to modulate enzyme activity and interact with cellular targets effectively .

Comparison with Related Compounds

This compound can be compared with its ortho and para counterparts:

CompoundStructure PositioningUnique Properties
Sodium 2-formylbenzenesulfonateOrthoDifferent reactivity profile
Sodium 4-formylbenzenesulfonateParaVaries in biological interactions
This compound MetaUnique enzyme inhibition mechanism

The meta positioning of the formyl and sulfonate groups contributes to its distinct reactivity and biological interactions compared to other isomers.

Properties

IUPAC Name

sodium;3-formylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O4S.Na/c8-5-6-2-1-3-7(4-6)12(9,10)11;/h1-5H,(H,9,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFIUOLGCFDPAKN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)[O-])C=O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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